![molecular formula C13H12ClNO4 B2802348 [3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid](/img/structure/B2802348.png)
[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid” is a chemical compound with the molecular formula C13H12ClNO4 and a molecular weight of 281.7 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms . The exact spatial arrangement of these atoms would require more specific information or computational chemistry analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources. Its molecular weight is 281.7 , but other properties like boiling point, melting point, solubility, etc., would require more specific information.Scientific Research Applications
Synthesis and Biological Activities
- The synthesis of novel compounds involving cyclic imides and sulfonylhydrazones derived from pyrrolidine and related reactions has been investigated for potential antibactericidal and antinociceptive activities. These studies highlight the therapeutic potential of such compounds (Silva et al., 2006).
- Research on the synthesis of 7'-arylidenespiro[indoline-3,1'-pyrrolizines] and 7'-arylidenespiro[indene-2,1'-pyrrolizines] via a [3+2] cycloaddition and β-C-H functionalized pyrrolidine has shown the potential for creating compounds with good yields and high diastereoselectivity, which were investigated for in vitro anti-cancer activities (Huang et al., 2019).
- A study on the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues outlines a novel synthetic approach that could be relevant for designing new GABA analogues (Petz et al., 2019).
- The anti-inflammatory and analgesic activities of chiral peptide derivatives synthesized using a related compound as a starting material were explored, with some newly synthesized compounds showing promising results compared to reference drugs (Fakhr et al., 2008).
- Investigations into the inhibitory activity of synthesized compounds on the enzyme aldose reductase and the glycation process of proteins suggest potential therapeutic applications for treating pathological conditions related to these processes (Anagnostou et al., 2002).
Synthesis and Characterization of Novel Compounds
- Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid were synthesized and characterized, indicating potential biological applications through toxicity testing against different bacteria and fungi (Shahid et al., 2005).
Mechanism of Action
Target of Action
The primary targets of [3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid are currently unknown. The compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities , suggesting that this compound may interact with multiple pathways
Result of Action
Future Directions
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,5-dioxopyrrolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c14-10-3-1-8(2-4-10)5-9-6-11(16)15(13(9)19)7-12(17)18/h1-4,9H,5-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZXNONUXWZFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC(=O)O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


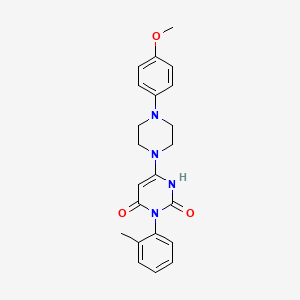
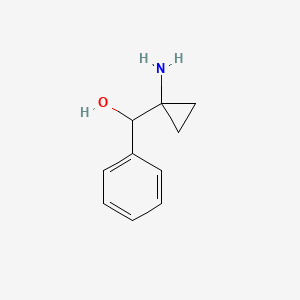

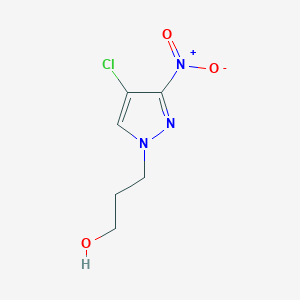
![2,4,6-trimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2802276.png)
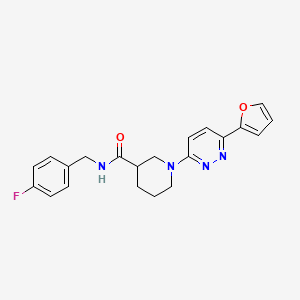

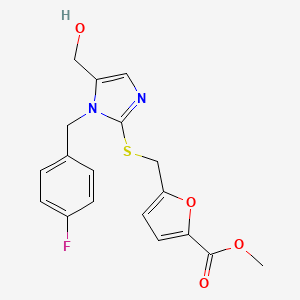
![Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B2802282.png)



